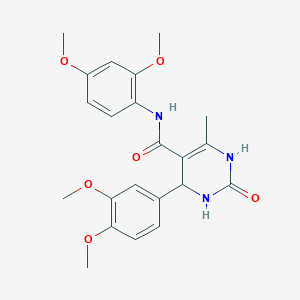

N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

N-(2,4-Dimethoxyphenyl)-4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die mehrere Methoxygruppen und einen Tetrahydropyrimidinring umfasst.

Eigenschaften

Molekularformel |

C22H25N3O6 |

|---|---|

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C22H25N3O6/c1-12-19(21(26)24-15-8-7-14(28-2)11-17(15)30-4)20(25-22(27)23-12)13-6-9-16(29-3)18(10-13)31-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |

InChI-Schlüssel |

YADOZGPQCVZIJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(2,4-Dimethoxyphenyl)-4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppen können zu entsprechenden Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppe im Tetrahydropyrimidinring kann zu Alkoholderivaten reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2,4-Dimethoxyphenyl)-4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2,4-Dimethoxyphenyl)-4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid: weist strukturelle Ähnlichkeiten mit anderen Tetrahydropyrimidinderivaten und methoxysubstituierten aromatischen Verbindungen auf.

Einzigartigkeit

- Das Vorhandensein mehrerer Methoxygruppen und die spezifische Anordnung von funktionellen Gruppen verleihen dieser Verbindung einzigartige chemische und biologische Eigenschaften. Seine ausgeprägte Struktur ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.